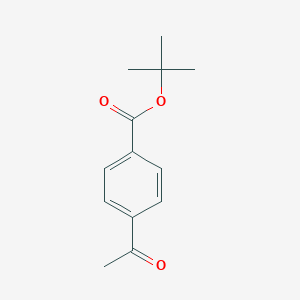
Tert-butyl 4-acetylbenzoate
Vue d'ensemble
Description
Tert-butyl 4-acetylbenzoate is a chemical compound with the molecular formula C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da . It is also known by other names such as 2-Methyl-2-propanyl 4-acetylbenzoate, 4-Acétylbenzoate de 2-méthyl-2-propanyle, and Benzoic acid, 4-acetyl-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-acetylbenzoate consists of 13 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . It has several physical and chemical properties such as a density of 1.1±0.1 g/cm3, boiling point of 326.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Physical And Chemical Properties Analysis
Tert-butyl 4-acetylbenzoate has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 326.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.9±3.0 kJ/mol, a flash point of 142.0±23.2 °C, and an index of refraction of 1.506 .
Applications De Recherche Scientifique
1. Solubility Studies and Industrial Design
Research on the solubility of 4-acetylbenzoic acid, closely related to Tert-butyl 4-acetylbenzoate, has been conducted in various solvents. The study provides crucial data for industrial design and theoretical studies, particularly in solid-liquid equilibrium, which is essential for process design and development in the chemical industry (Sunsandee et al., 2013).
2. Organic Synthesis
In organic chemistry, tert-butyl perbenzoate, a compound similar to Tert-butyl 4-acetylbenzoate, has been identified as a substitute for benzoquinone in Fujiwara-Moritani reactions. These reactions are crucial for coupling processes in organic synthesis, highlighting the compound's significance in facilitating mild, room-temperature reactions in homogeneous conditions (Liu & Hii, 2011).
3. Synthesis of Rare-Earth Metal Compounds
Research involving Schiff-base proligands related to Tert-butyl 4-acetylbenzoate has led to the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals. This advancement is significant for exploring the magnetic properties of these compounds, contributing to the field of materials science and magnetic studies (Yadav et al., 2015).
4. Catalysis in Organic Synthesis
The compound tert-butylphenol, derived from tert-butyl 4-acetylbenzoate, plays a crucial role as an intermediate in organic synthesis. Studies on catalysts for the alkylation reaction of phenol and tert-butyl alcohol highlight the significance of such intermediates in synthesizing tert-butylphenol, a key compound in various chemical processes (Zhang et al., 2022).
5. Synthesis of Versatile Organic Compounds
Tert-butyl phenylazocarboxylates, closely related to Tert-butyl 4-acetylbenzoate, are identified as versatile building blocks in synthetic organic chemistry. They enable a range of reactions, including nucleophilic substitutions and radical reactions, essential for creating diverse organic compounds (Jasch et al., 2012).
6. Development of Sensory Materials
Studies on benzothiazole modified carbazole derivatives involving tert-butyl groups, akin to Tert-butyl 4-acetylbenzoate, have led to the creation of materials that can detect volatile acid vapors. This research opens up possibilities for developing efficient chemosensors and sensory materials (Sun et al., 2015).
7. Photolysis Studies
Research on tert-butyl aroylperbenzoates, which are similar to Tert-butyl 4-acetylbenzoate, has provided insights into the kinetics of singlet and triplet states, as well as the behavior of aroylphenyl radicals. This is crucial for understanding the photolysis processes in organic chemistry (S. and Neckers, 2004).
8. Structural Studies in Chemistry
Investigations into the molecular structure of compounds like 4-tert-butylpyrazoles, related to Tert-butyl 4-acetylbenzoate, have been conducted. These studies, using techniques like X-ray and NMR, contribute to our understanding of molecular structures and their properties (Trofimenko et al., 2001).
Propriétés
IUPAC Name |
tert-butyl 4-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQXBZLXIAUIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551129 | |
| Record name | tert-Butyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-acetylbenzoate | |
CAS RN |
105580-41-4 | |
| Record name | tert-Butyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-acetylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

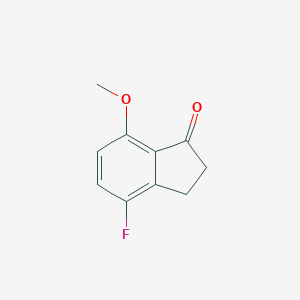
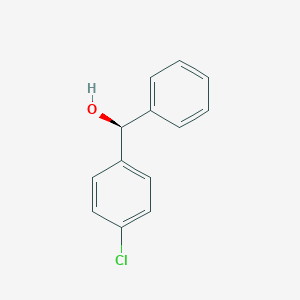

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)
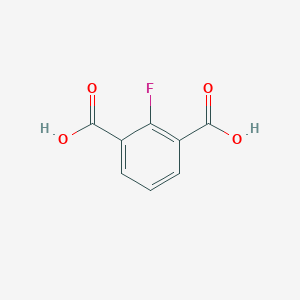

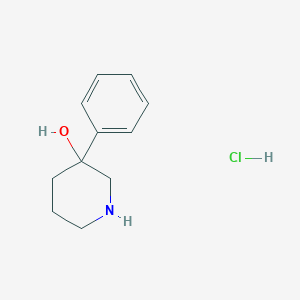
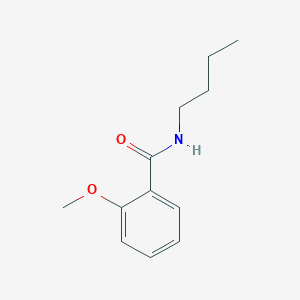





![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)